Disperse brown 4

Description

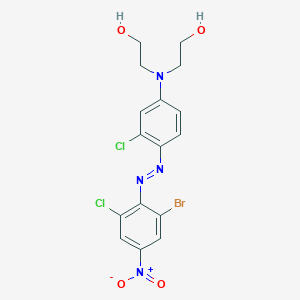

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrCl2N4O4/c17-12-7-11(23(26)27)9-14(19)16(12)21-20-15-2-1-10(8-13(15)18)22(3-5-24)4-6-25/h1-2,7-9,24-25H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYPIHOBHDXNJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrCl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066203 | |

| Record name | 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17464-91-4, 12223-16-4 | |

| Record name | 2,2′-[[4-[2-(2-Bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17464-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2'-((4-(2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl)-3-chlorophenyl)imino)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017464914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-((4-((2-Bromo-6-chloro-4-nitrophenyl)azo)-3-chlorophenyl)imino)bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanol, 2,2'-[[4-[2-(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chlorophenyl]imino]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Disperse brown 4" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4 is a monoazo dye belonging to the disperse class of dyes.[1][2] These dyes are characterized by their low water solubility and are primarily used for coloring hydrophobic synthetic fibers.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers in materials science and environmental chemistry. While primarily an industrial colorant, its well-defined chemical nature makes it a useful model compound in various scientific investigations.

Chemical Structure and Identification

This compound is chemically identified as 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol.[4] It is classified as a single azo dye.[1][2] The key structural features include the azo bridge (-N=N-), which acts as the chromophore, connected to substituted aromatic rings. The presence of bromo, chloro, and nitro functional groups modulates the electronic properties of the molecule, influencing its color and interaction with textile fibers.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[4] |

| CAS Number | 12223-16-4[1][2] |

| C.I. Name | This compound[1][2] |

| Molecular Formula | C₁₆H₁₅BrCl₂N₄O₄[1] |

| Molecular Weight | 478.12 g/mol [1] |

| Chemical Class | Monoazo Dye[1][2] |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in public literature. However, general properties characteristic of disperse dyes can be inferred.

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Appearance | Red-light orange, red-light brown, or dark red-light brown powder.[1][2] |

| Solubility | As a disperse dye, it has low water solubility and is applied from a fine aqueous dispersion. |

| Melting Point | Not specified in available literature. |

| Boiling Point | Not specified in available literature. |

Colorfastness Properties

The performance of a dye is critically dependent on its fastness properties, which describe its resistance to fading or running under various conditions.

Table 3: Colorfastness Properties of this compound

| Fastness Test | Fading | Staining |

| Ironing | 4-5 | 4 |

| Light | 5-6 | - |

| Perspiration | 5 | 4-5 |

| Washing | 5 | 4-5 |

(Note: Fastness is typically rated on a scale of 1 to 5, where 5 represents the best fastness.)

Experimental Protocols

Synthesis of this compound

The manufacturing of this compound involves a two-step process: diazotization followed by an azo coupling reaction.[1][2]

1. Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine:

-

The aromatic amine, 2-bromo-6-chloro-4-nitrobenzenamine, is suspended in an acidic aqueous solution (typically hydrochloric or sulfuric acid) and cooled to 0-5 °C.

-

A solution of sodium nitrite (B80452) is added dropwise to the cooled suspension. The nitrous acid formed in situ reacts with the amine to produce a diazonium salt solution.

2. Azo Coupling:

-

The coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, is dissolved or dispersed in an aqueous medium.

-

The cold diazonium salt solution is then slowly added to the coupling component solution.

-

The pH is carefully controlled during the reaction to facilitate the electrophilic substitution reaction, where the diazonium salt couples with the activated aromatic ring of the coupling component to form the final azo dye molecule.

-

The resulting this compound dye precipitates from the reaction mixture and is then isolated by filtration, washed, and dried.

Caption: Synthesis workflow for this compound.

Application in Textile Dyeing

Disperse dyes are applied to hydrophobic fibers such as polyester (B1180765), acetate, and nylon from a fine aqueous dispersion.[3] The dyeing mechanism involves the diffusion of the hydrophobic dye molecules from the aqueous phase into the amorphous regions of the thermoplastic fibers at elevated temperatures.[3]

General Protocol for Disperse Dyeing of Polyester:

-

Dye Bath Preparation: The disperse dye is milled into a fine powder and dispersed in water with the aid of a dispersing agent. The pH of the dye bath is typically maintained in the acidic range (pH 4.5-5.5).

-

Dyeing Process: The polyester fabric is introduced into the dye bath. The temperature is gradually raised to 120-130 °C under pressure in a high-temperature dyeing machine.

-

Diffusion and Adsorption: At this elevated temperature, the polyester fibers swell, allowing the dispersed dye molecules to diffuse into the fiber matrix. The dye is retained within the fiber through non-ionic forces such as van der Waals forces and hydrogen bonding.[3]

-

Cooling and Rinsing: After a set dyeing time, the bath is cooled, and the fabric is rinsed to remove any unfixed dye from the surface.

-

Reduction Clearing: A post-treatment with a reducing agent (e.g., sodium hydrosulfite) and an alkali is often performed to remove any remaining surface dye and improve wash fastness.

Caption: General mechanism of disperse dyeing.

Research Applications

Beyond its primary role in the textile industry, this compound serves as a model compound in environmental research.[3] Its presence in industrial wastewater necessitates studies on its removal and degradation. Researchers utilize this compound to investigate the efficacy of various wastewater treatment technologies, including:

-

Adsorption: Studying the adsorptive removal of the dye from aqueous solutions using novel adsorbent materials.[3]

-

Advanced Oxidation Processes (AOPs): Evaluating the degradation of the dye molecule through processes like ozonation, Fenton, and photocatalysis.[3]

These studies are crucial for developing effective methods to mitigate the environmental impact of dye-containing effluents.

Conclusion

This compound is a commercially significant monoazo dye with well-established applications in the coloration of synthetic fibers. For the scientific community, its defined structure and properties make it a valuable tool for research in textile chemistry, polymer science, and environmental remediation. While specific quantitative data may be limited, the understanding of its synthesis, application mechanism, and role as a model environmental pollutant provides a solid foundation for further investigation and development in these fields.

References

In-Depth Technical Guide to C.I. Disperse Brown 4 (CAS No. 12223-16-4)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

C.I. Disperse Brown 4 is a single azo disperse dye.[1] Its primary application is in the dyeing of synthetic hydrophobic fibers, where it imparts a red-light orange to dark red-light brown color.[1][2]

Table 1: Chemical and Physical Properties of C.I. This compound

| Property | Value | Reference(s) |

| CAS Number | 12223-16-4 | [1] |

| C.I. Name | This compound | [1] |

| C.I. Number | 11152:1 | [1] |

| Molecular Formula | C₁₆H₁₅BrCl₂N₄O₄ | [1] |

| Molecular Weight | 478.12 g/mol | [1] |

| IUPAC Name | 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol | [3] |

| Physical Form | Powder | General knowledge |

| Boiling Point | 662.1 °C at 760 mmHg | [4] |

| Density | 1.68 g/cm³ | [4] |

| Flash Point | 354.2 °C | [4] |

| Vapor Pressure | 1.96E-18 mmHg at 25°C | [4] |

| Refractive Index | 1.663 | [4] |

| LogP (Octanol-Water Partition Coefficient) | 5.30 | [4] |

Synthesis

The synthesis of C.I. This compound is achieved through a two-step process: diazotization of a substituted aniline (B41778) followed by an azo coupling reaction.[1]

Synthesis Workflow

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols

2.2.1. Preparation of the Diazo Component: 2-Bromo-6-chloro-4-nitrobenzenamine

A general method for the synthesis of 2-bromo-6-chloro-4-nitroaniline (B165282) involves the bromination of 2-chloro-4-nitroaniline (B86195).[5]

-

Materials: 2-chloro-4-nitroaniline, potassium bromide, acetic acid, water, ZnAl-BrO₃-LDHs (or another suitable brominating agent and catalyst system).

-

Procedure:

-

Dissolve 2-chloro-4-nitroaniline (2 mmol) and potassium bromide (1.2 mmol) in a 9:1 mixture of acetic acid and water (10 mL) in a three-neck flask.[5]

-

Maintain the reaction temperature at 30 °C with stirring for 1 hour.[5]

-

Slowly add ZnAl-BrO₃-LDHs (1.8 mmol) in portions over 15 minutes.[5]

-

After the reaction is complete, extract the product with dichloromethane.[5]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate (B1210297) (10:1) eluent to yield the yellow solid product.[5]

-

2.2.2. Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine and Coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

-

Diazotization:

-

Suspend 2-bromo-6-chloro-4-nitrobenzenamine in an acidic medium (e.g., a mixture of concentrated hydrochloric or sulfuric acid and water) and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (B80452) in water dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a period to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

Dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in a suitable solvent, and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

-

Maintain a low temperature and slightly acidic to neutral pH to facilitate the coupling reaction.

-

The dye precipitates out of the solution upon formation.

-

Isolate the product by filtration, wash with cold water to remove excess acid and salts, and then dry.

-

Toxicological Profile

Disperse dyes, as a class, are known for their potential to cause skin sensitization and allergic contact dermatitis.[4][6] The low water solubility of these dyes means they can migrate from textiles to the skin, particularly under conditions of perspiration and friction.[7]

Table 2: Summary of Toxicological Information

| Endpoint | Observation | Reference(s) |

| Skin Sensitization | Disperse dyes are a recognized cause of contact dermatitis. Some studies have categorized certain disperse dyes as strong or extreme sensitizers in in vitro assays. | [4][6] |

| Acute Toxicity | Generally, azo dyes exhibit low acute toxicity. For many commercial azo dyes, the LD₅₀ values are between 250-2,000 mg/kg body weight. | [4] |

| Ecotoxicity | Due to their complex aromatic structure, many disperse dyes are persistent in the environment and can be toxic to aquatic organisms. | [6] |

Analytical Characterization

A comprehensive analysis of C.I. This compound would involve various spectroscopic techniques to confirm its structure and purity. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure.

Table 3: Expected Analytical Data

| Technique | Expected Characteristics |

| FT-IR | Peaks corresponding to N-H stretching (if any secondary amine is present), O-H stretching (from the hydroxyethyl (B10761427) groups), C-H stretching (aromatic and aliphatic), N=N stretching (azo group), C=C stretching (aromatic rings), and C-Cl, C-Br, and N-O stretching vibrations. |

| ¹H-NMR | Signals in the aromatic region corresponding to the protons on the substituted benzene (B151609) rings. Signals in the aliphatic region for the methylene (B1212753) protons of the N,N-bis(2-hydroxyethyl) groups. The chemical shifts would be influenced by the neighboring functional groups. |

| ¹³C-NMR | Resonances for the carbon atoms in the aromatic rings and the aliphatic side chains. |

| UV-Vis | An absorption maximum (λmax) in the visible region, characteristic of the extended conjugation of the azo dye system, which is responsible for its brown color. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (478.12 g/mol ) and characteristic fragmentation patterns. |

Analytical Workflow for Disperse Dyes

References

- 1. benchchem.com [benchchem.com]

- 2. Investigating Sensitization Activity of Azobenzene Disperse Dyes via the Direct Peptide Reactivity Assay (DPRA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of the sensitizing potential of textile disperse dyes and some of their metabolites by the loose-fit coculture-based sensitization assay (LCSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 5. spectrabase.com [spectrabase.com]

- 6. scialert.net [scialert.net]

- 7. sdc.org.uk [sdc.org.uk]

- 8. ijcmas.com [ijcmas.com]

An In-depth Technical Guide to Disperse Brown 4 (C16H15BrCl2N4O4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the disperse dye known as Disperse Brown 4, with the molecular formula C16H15BrCl2N4O4. The information presented herein is intended to support research, development, and safety assessment activities related to this compound and similar chemical entities.

Molecular and Chemical Properties

This compound is a single azo class dye.[1] Its chemical structure and properties are summarized in the tables below. The molecule's identity is well-established through its CAS registry number and IUPAC name.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | C.I. This compound |

| IUPAC Name | 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[2][3] |

| CAS Registry Number | 12223-16-4[1][4] |

| Molecular Formula | C16H15BrCl2N4O4[1][4] |

| C.I. Number | 11152:1[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 478.12 g/mol [1][4] |

| Density | 1.68 g/cm³[3][4] |

| Boiling Point | 662.1 °C at 760 mmHg[3][4] |

| Flash Point | 354.2 °C[3][4] |

| Vapor Pressure | 1.96E-18 mmHg at 25°C[4] |

| Refractive Index | 1.663[3][4] |

| LogP | 5.30[3][4] |

| Appearance | Red-light orange to dark red-light brown powder[1][5] |

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H-NMR | Aromatic protons in the range of 7-8.5 ppm. Signals for the N-CH₂ and O-CH₂ protons of the hydroxyethyl (B10761427) groups are expected in the 3-4 ppm region. The OH protons will likely appear as a broad singlet. |

| ¹³C-NMR | Aromatic carbons in the range of 110-160 ppm. Signals for the aliphatic carbons of the hydroxyethyl groups are expected around 50-70 ppm. |

| FT-IR | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), N=N stretching (azo group, around 1400-1450 cm⁻¹), C-N stretching, and strong peaks for the nitro group (NO₂) asymmetric and symmetric stretching (around 1500-1570 cm⁻¹ and 1300-1380 cm⁻¹, respectively).[6] |

| UV-Vis | Strong absorption bands in the visible region, characteristic of azo dyes, which are responsible for its color.[1][5] The exact λmax would depend on the solvent and pH. |

Synthesis and Manufacturing

The primary manufacturing method for this compound is through a diazo coupling reaction.[1][5] This involves two main stages: the diazotization of a primary aromatic amine and the subsequent coupling with an electron-rich partner.

Synthesis Pathway

The synthesis of this compound involves the diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine, which then acts as the diazonium component. This is followed by coupling with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][5]

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on standard procedures for azo dye synthesis.

Materials:

-

2-Bromo-6-chloro-4-nitrobenzenamine

-

N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium acetate (B1210297)

-

Ice

-

Deionized water

-

Ethanol

Procedure:

Step 1: Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine

-

In a beaker, dissolve a specific molar equivalent of 2-Bromo-6-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

-

Prepare a solution of sodium nitrite (a slight molar excess) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C.

-

Continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.

Step 2: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in a dilute aqueous acid solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH to be slightly acidic using a sodium acetate solution to facilitate the coupling reaction.

-

A colored precipitate of this compound will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.

Step 3: Isolation and Purification

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold deionized water until the filtrate is neutral.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified this compound in a vacuum oven at a moderate temperature.

Analytical Methodologies

The purity and identity of this compound can be determined using modern analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and effective method for the analysis of disperse dyes.

Experimental Protocol: Purity and Identity Confirmation by HPLC-MS

This protocol is based on established methods for the analysis of disperse dyes in various matrices.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) or UV-Vis detector.

-

Mass Spectrometer (MS), such as a triple quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., electrospray ionization - ESI).

Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute the stock solution to an appropriate concentration for analysis.

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a higher proportion of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

Injection Volume: 5-20 µL.

-

Detection: Monitor the elution profile using the PDA/UV-Vis detector at the wavelength of maximum absorbance for this compound.

-

-

Mass Spectrometric Analysis:

-

Ionization: Use positive or negative ESI mode, depending on which provides better sensitivity for the analyte.

-

Mass Range: Scan a mass range that includes the expected molecular ion of this compound (m/z for [M+H]⁺ or [M-H]⁻).

-

Fragmentation (MS/MS): For structural confirmation, perform fragmentation of the parent ion to obtain a characteristic fragmentation pattern.

-

Data Analysis:

-

Confirm the identity of this compound by its retention time and the mass-to-charge ratio of its molecular ion.

-

Assess the purity of the sample by integrating the peak area of the main compound and any impurities detected in the chromatogram.

Toxicological and Biological Information

A comprehensive toxicological profile for this compound is not extensively documented in the public literature. However, an assessment of its potential hazards can be inferred from the toxicology of its precursors and the general properties of azo dyes.

Toxicology of Precursors

-

2-Bromo-6-chloro-4-nitrobenzenamine (CAS: 99-29-6): This compound is classified as toxic if swallowed or in contact with skin. It also causes skin and serious eye irritation and may cause respiratory irritation.

-

N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine (CAS: 92-99-9): This precursor is reported to be toxic if swallowed and causes skin irritation and serious eye damage.[7] It may also cause respiratory irritation.[7]

Given the toxicity of its precursors, this compound should be handled with appropriate safety precautions, including the use of personal protective equipment to avoid skin and eye contact, inhalation, and ingestion.

Metabolism of Azo Dyes

Specific signaling pathways for this compound have not been identified in the available literature. However, the metabolic fate of azo dyes, in general, is of toxicological significance. Azo dyes can undergo reductive cleavage of the azo bond (-N=N-) to form aromatic amines.[8][9][10] This biotransformation can be carried out by intestinal microflora and, to some extent, by hepatic enzymes.[8][10]

The aromatic amines produced upon metabolism may be more toxic than the parent dye molecule. Some aromatic amines are known to be mutagenic or carcinogenic. Therefore, a key consideration in the safety assessment of any azo dye is the identity and toxicity of its potential metabolic breakdown products.

Conclusion

This compound (C16H15BrCl2N4O4) is a well-characterized azo dye with established synthetic and analytical methodologies. While specific biological activity and signaling pathway data are limited, a preliminary toxicological assessment based on its precursors and the general metabolism of azo dyes suggests that the compound should be handled with care. For professionals in drug development, the potential for this molecule and its metabolites to interact with biological systems warrants further investigation, particularly concerning its toxicological profile. The information and protocols provided in this guide serve as a foundational resource for further research and development involving this compound.

References

- 1. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 2. chimia.ch [chimia.ch]

- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 3-Chloro-N,N-bis(2-hydroxyethyl)aniline | C10H14ClNO2 | CID 66688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azo Dye Metabolism → Area → Sustainability [pollution.sustainability-directory.com]

- 10. Metabolism of azo dyes: implication for detoxication and activation. | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Azo Disperse Dyes: A Technical Guide with a Focus on Disperse Brown 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of synthetic organic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate. Their application and performance are intrinsically linked to their molecular structure and spectroscopic properties. This technical guide provides an in-depth overview of the key spectroscopic techniques used to characterize these dyes, with a specific focus on the chemical entity known as Disperse Brown 4.

While specific, publicly available experimental spectroscopic data (UV-Vis, FTIR, NMR) for this compound (CAS No. 12223-16-4) is limited, this document outlines the standard methodologies for acquiring such data and presents representative data from closely related azo disperse dyes. This information serves as a valuable reference for researchers involved in the development, analysis, and quality control of disperse dyes.

Chemical Identity of this compound

-

Chemical Name: 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol[1]

-

CAS Registry Number: 12223-16-4[1]

-

Molecular Formula: C₁₆H₁₅BrCl₂N₄O₄[1]

-

Molecular Weight: 478.1 g/mol [1]

-

Class: Azo Dye[1]

The molecular architecture of this compound, featuring an azo group (-N=N-) as the primary chromophore connecting substituted aromatic rings, is fundamental to its color and dyeing properties.[1]

Spectroscopic Data and Analysis

Due to the absence of specific experimental spectra for this compound in publicly accessible databases, the following sections provide representative data and protocols for analogous azo disperse dyes. This information is intended to illustrate the expected spectral characteristics and the methodologies for their determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a cornerstone technique for characterizing the color properties of dyes. The maximum absorption wavelength (λmax) in the visible region is directly related to the color of the dye.

Quantitative Data (Representative for Azo Disperse Dyes)

| Parameter | Value | Solvent |

| λmax | 400-550 nm | Dimethylformamide (DMF) |

Note: The λmax for azo disperse dyes can vary significantly depending on the specific substituents on the aromatic rings and the solvent used.

Experimental Protocol

A common procedure for the UV-Vis analysis of disperse dyes is as follows:

-

Solution Preparation: A stock solution of the dye is prepared by accurately weighing a small amount of the dye and dissolving it in a suitable solvent, such as dimethylformamide (DMF) or acetone, in a volumetric flask. Serial dilutions are then made to prepare a series of standard solutions of known concentrations.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Blank Measurement: A cuvette filled with the pure solvent is used as a blank to calibrate the spectrophotometer to zero absorbance.

-

Sample Measurement: The absorbance of each standard solution is measured over a specific wavelength range (e.g., 300-800 nm) to determine the λmax.

-

Data Analysis: A calibration curve of absorbance versus concentration can be plotted to verify Beer-Lambert's Law and for quantitative analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule, providing a "molecular fingerprint."

Quantitative Data (Representative for Azo Disperse Dyes)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretching (from hydroxyl groups) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| 1600-1580 | N=N stretching (azo group) |

| 1580-1450 | Aromatic C=C stretching |

| 1550-1475 | N-O stretching (nitro group) |

| 1300-1000 | C-N stretching |

| 800-600 | C-Cl and C-Br stretching |

Experimental Protocol

FTIR spectra of solid dye samples are often recorded using the following method:

-

Sample Preparation: A small amount of the dry dye powder is intimately mixed with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FTIR spectrophotometer is used for analysis.

-

Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.

-

Sample Spectrum: The spectrum of the sample pellet is then recorded.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the dye.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the nuclei.

Quantitative Data (Representative for ¹H NMR of an Azo Disperse Dye in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.0-7.0 | m | Multiple | Aromatic protons |

| 4.0-3.5 | m | Multiple | -CH₂- protons adjacent to N and OH |

| 2.5 | s | 1H | -OH proton (can be broad and variable) |

Quantitative Data (Representative for ¹³C NMR of an Azo Disperse Dye in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155-140 | Aromatic carbons attached to N |

| 140-120 | Aromatic carbons |

| 60-50 | Aliphatic carbons (-CH₂-) |

Experimental Protocol

-

Sample Preparation: A few milligrams of the dye are dissolved in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) - CDCl₃, or dimethyl sulfoxide (B87167) - DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition: The instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a disperse dye.

Caption: General workflow for the spectroscopic characterization of a disperse dye.

References

Solubility characteristics of "Disperse brown 4" in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Disperse Brown 4 (C.I. 11152:1), an azo dye. The information compiled herein is intended to support research and development activities by providing key data on its solubility in various solvents and detailing standardized methodologies for solubility determination.

Chemical Identity

| Property | Value |

| Common Name | This compound |

| C.I. Name | C.I. This compound, 11152:1 |

| CAS Number | 12223-16-4 |

| Molecular Formula | C₁₆H₁₅BrCl₂N₄O₄ |

| Molecular Weight | 478.12 g/mol |

| IUPAC Name | 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol |

| Chemical Class | Single Azo Dye |

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, a screening assessment for a closely related substance, Disperse Brown 1:1, provides valuable read-across data from analogue disperse azo dyes. Due to the hydrophobic nature of disperse dyes, they generally exhibit low solubility in water and higher solubility in organic solvents.

Table 1: Solubility of this compound Analogues in Various Solvents

| Solvent | Solubility | Temperature (°C) | Method | Source |

| Water | Substantially insoluble | Not Specified | Read-across | ETAD 1995[1] |

| Water | 0.0052 mg/L (for analogue Disperse Blue 79:1) | 25 | Experimental | Baughman and Perenich 1988[1] |

| Water | 0.07 mg/L (for analogue Disperse Orange 30) | Not Specified | Experimental | Brown 1992[1] |

| n-Octanol | 81 - 2100 mg/L | 20 | Read-across | Anliker and Moser 1987[1] |

Note: The provided data is based on structural analogues and should be used as an estimation. Experimental determination for this compound is recommended for precise applications.

Experimental Protocols for Solubility Determination

A standardized and detailed experimental protocol for determining the solubility of disperse dyes like this compound is crucial for obtaining reproducible results. The following methodology is a composite based on established standards such as ISO 7579 and general laboratory practices for chemical solubility testing.

Principle

The solubility of this compound in a specific organic solvent at a given temperature is determined by preparing a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute in the clear supernatant. Gravimetric and photometric methods are commonly employed for quantification.

Apparatus

-

Analytical balance (± 0.1 mg)

-

Constant temperature bath or shaker incubator

-

Volumetric flasks and pipettes (Grade A)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Spectrophotometer (for photometric method)

-

Oven (for gravimetric method)

-

Glass vials with screw caps

Reagents and Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Filter paper or membrane filters

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the vial to stand in the constant temperature bath for a short period to allow the excess solid to settle.

-

To obtain a clear supernatant, centrifuge the solution at a controlled temperature.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette (to the temperature of the experiment) to avoid precipitation. For highly volatile solvents, filtration using a syringe filter is recommended.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Accurately transfer a known volume of the clear supernatant to a pre-weighed, dry evaporating dish.

-

Evaporate the solvent in a fume hood or under a gentle stream of inert gas.

-

Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

-

Calculate the mass of the dissolved dye.

-

-

Photometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorption (λmax) to construct a calibration curve.

-

Dilute the clear supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric Method: Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

-

Photometric Method: Solubility (g/L) = (Concentration from calibration curve (g/L) * Dilution factor)

-

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

References

The Environmental Fate and Toxicity of Disperse Brown 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for the environmental fate and toxicity of Disperse Brown 4 (C.I. 11152:1). Therefore, this guide incorporates data from structurally similar disperse brown dyes as a proxy, and this limitation should be considered when interpreting the information presented.

Introduction

This compound, identified by C.I. Number 11152:1 and CAS Number 12223-16-4, is a single azo class disperse dye.[1] Its molecular formula is C16H15BrCl2N4O4, with a molecular weight of 478.12.[1] Disperse dyes, including this compound, are primarily used in the textile industry to color synthetic hydrophobic fibers. Due to their low water solubility, they are applied as a fine dispersion. This characteristic, however, contributes to their potential environmental persistence. Concerns have been raised regarding the environmental fate and toxicological profile of disperse dyes, as some are known to have the potential to cause allergic reactions, while others are suspected carcinogens.

Environmental Fate

The environmental fate of a chemical substance describes its transport and transformation in the environment. For this compound, its persistence, bioaccumulation potential, and mobility are key considerations.

Persistence and Degradation

Disperse dyes are generally resistant to degradation.[2] A screening assessment of the structurally similar Disperse Brown 1:1 suggests that it is expected to be persistent in water, sediment, and soil.[3]

Photodegradation: Disperse dyes are generally designed to be lightfast and are therefore quite resistant to photodegradation.[2] Studies on a range of commercial dyes have shown that they exhibit slow degradation under natural sunlight.[2]

Bioaccumulation

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk assessment. A screening assessment for the analogous Disperse Brown 1:1 indicates a moderate to high octanol-water partition coefficient (log Kow) ranging from 4.1 to 4.8.[3] This suggests a potential for bioaccumulation in aquatic organisms. The PubChem database also lists the structurally similar "Disperse Brown 1" as having hazard traits for bioaccumulation and environmental persistence.

Mobility and Transport

The mobility of this compound in the environment is largely dictated by its low water solubility and its tendency to adsorb to solids. The high log Koc (read-across value of 3.4 to 4.2) for the similar Disperse Brown 1:1 suggests a strong affinity for organic matter in soil and sediment.[3] Consequently, after release into aquatic environments, this compound is expected to partition primarily to sediments and, to a lesser extent, to agricultural soils amended with sewage sludge.[3]

Ecotoxicity

The ecotoxicity of this compound refers to its potential to cause adverse effects on aquatic and terrestrial organisms.

Aquatic Toxicity

Specific aquatic toxicity data (LC50 for fish, EC50 for Daphnia magna, and EC50 for algae) for this compound are not available in the public domain. However, the general class of disperse dyes is known to exhibit toxicity to aquatic life. The breakdown products of azo dyes, aromatic amines, can also be toxic.

Terrestrial Toxicity

No specific data on the toxicity of this compound to terrestrial organisms was found. Due to its expected partitioning to soil and sediment, the potential for exposure to soil-dwelling organisms exists.

Data Summary

Table 1: Physicochemical Properties and Environmental Fate Parameters of this compound and its Analogues

| Parameter | Value | Data Source |

| This compound | ||

| C.I. Number | 11152:1 | [1] |

| CAS Number | 12223-16-4 | [1] |

| Molecular Formula | C16H15BrCl2N4O4 | [1] |

| Molecular Weight | 478.12 | [1] |

| Disperse Brown 1:1 (Analogue) | ||

| Log Kow | 4.1 - 4.8 | [3] |

| Log Koc | 3.4 - 4.2 (read-across) | [3] |

| Persistence | Expected to be persistent in water, sediment, and soil | [3] |

Table 2: Ecotoxicity Data for Structurally Similar Disperse Dyes (Read-Across)

| Test Organism | Endpoint | Value (mg/L) | Substance | Data Source |

| Daphnia magna | Chronic NOEC | - | Disperse Yellow 3 | [4] |

| Daphnia magna | Chronic LOEC | - | Disperse Yellow 3 | [4] |

| Fish (various) | Acute LC50 | - | - | - |

| Algae (various) | EC50 | - | - | - |

| Note: Specific quantitative values for the ecotoxicity of this compound are not available. The table indicates the type of data that would be relevant. |

Experimental Protocols

Detailed experimental protocols for studies specifically on this compound are not available. The following are generalized protocols based on standard methods for testing the environmental fate and toxicity of dyes.

Biodegradation Study (based on OECD 301F)

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Methodology:

-

Test System: Manometric respirometry.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Substance Concentration: A known concentration of this compound is added to the test medium. Due to its low solubility, it may be necessary to use a carrier solvent or a dispersing agent.

-

Procedure: The consumption of oxygen by the microbial population in the presence of the test substance is measured over a 28-day period.

-

Analysis: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

-

Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test.[5]

Acute Toxicity Test with Daphnia magna (based on OECD 202)

Objective: To determine the acute immobilization of Daphnia magna when exposed to this compound.

Methodology:

-

Test Organism: Daphnia magna (less than 24 hours old).

-

Test Substance: A series of concentrations of this compound are prepared in a suitable medium.

-

Procedure: Daphnids are exposed to the test concentrations for 48 hours.

-

Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Analysis: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Analytical Detection in Environmental Samples (based on HPLC)

Objective: To quantify the concentration of this compound in water and sediment samples.

Methodology:

-

Sample Preparation:

-

Water: Solid-phase extraction (SPE) to concentrate the analyte.

-

Sediment/Soil: Solvent extraction followed by clean-up.

-

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometry).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared with known standards.

Visualizations

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Screening Assessment for the Challenge Ethanol, 2,2'-[[4-[(2-bromo-6-chloro-4-nitrophenyl)azo]-3-chlorophenyl]imino]bis- (Disperse Brown 1:1) - Canada.ca [canada.ca]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

In-Depth Technical Guide: Thermogravimetric Analysis of C.I. Disperse Brown 4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of C.I. Disperse Brown 4, a monoazo disperse dye. Due to the limited availability of specific TGA data for this particular dye in published literature, this guide synthesizes information from analogous halogenated monoazo disperse dyes to present a representative thermal decomposition profile. It details the experimental protocols for conducting TGA, presents expected quantitative data in tabular format, and illustrates the experimental workflow using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the thermal analysis of textile dyes and related compounds.

Introduction to C.I. This compound

C.I. This compound is a synthetic organic dye belonging to the class of monoazo disperse dyes. These dyes are primarily used for coloring hydrophobic fibers such as polyester, nylon, and cellulose (B213188) acetate. The chemical structure of this compound, with the molecular formula C16H15BrCl2N4O4 and a molecular weight of 478.12 g/mol , includes bromine and chlorine substituents, which are known to influence the thermal stability of the molecule. Understanding the thermal decomposition behavior of this compound is crucial for its application in high-temperature dyeing processes and for assessing its environmental fate and persistence.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable information about the thermal stability, decomposition kinetics, and composition of the material being analyzed. A TGA curve plots the mass of the sample against temperature, and the derivative of this curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Predicted Thermal Decomposition Profile of this compound

The thermal decomposition of azo dyes is a complex process that typically occurs in multiple stages. The presence of halogen atoms (bromine and chlorine) and a nitro group in the structure of this compound is expected to significantly influence its thermal stability. Generally, the decomposition of such dyes involves the initial cleavage of the azo bond (–N=N–), followed by the breakdown of the aromatic structures and the release of various gaseous products.

Based on studies of structurally similar halogenated monoazo disperse dyes, the thermal decomposition of this compound is anticipated to proceed as follows:

-

Initial Stage: A slight weight loss may be observed at lower temperatures, typically below 150°C, corresponding to the loss of adsorbed water or volatile impurities.

-

Main Decomposition Stages: Significant weight loss is expected to occur in one or more stages at elevated temperatures. The onset of major decomposition for analogous compounds often falls in the range of 200°C to 350°C. The cleavage of the azo bond is a primary event in this temperature range. Subsequent decomposition at higher temperatures involves the fragmentation of the aromatic rings and the release of halogenated and nitrogenous compounds.

-

Final Residue: A certain percentage of char residue may remain at the end of the analysis, depending on the decomposition pathways and the formation of stable carbonaceous structures.

Experimental Protocols for TGA of Disperse Dyes

The following section outlines a detailed experimental protocol for conducting the thermogravimetric analysis of a disperse dye like this compound. This protocol is based on standard methodologies reported in the literature for similar compounds.

4.1. Instrumentation

A calibrated thermogravimetric analyzer (TGA) is required. The instrument should be capable of precise temperature and mass measurements and allow for the control of the atmosphere.

4.2. Sample Preparation

-

A small amount of the powdered this compound dye (typically 5-10 mg) is accurately weighed.

-

The sample is placed in an inert sample pan, commonly made of alumina (B75360) or platinum.

4.3. Experimental Conditions

A summary of the typical experimental conditions for the TGA of disperse dyes is presented in Table 1.

Table 1: Typical Experimental Conditions for TGA of Disperse Dyes

| Parameter | Value |

| Sample Weight | 5 - 10 mg |

| Heating Rate | 10 °C/min or 20 °C/min |

| Temperature Range | Ambient to 800 °C |

| Atmosphere | Inert (Nitrogen) |

| Flow Rate | 20 - 50 mL/min |

| Sample Pan | Alumina or Platinum |

4.4. Data Analysis

The TGA thermogram (mass vs. temperature) and the DTG curve (rate of mass loss vs. temperature) are analyzed to determine:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of weight loss is maximum, identified from the peak of the DTG curve.

-

Percentage Weight Loss: The amount of mass lost in each decomposition stage.

-

Final Residue: The percentage of mass remaining at the end of the experiment.

Representative Quantitative Data

While specific TGA data for this compound is not available, Table 2 presents a summary of expected quantitative data based on the thermal analysis of analogous halogenated monoazo disperse dyes. This data is intended to provide a representative profile for this compound.

Table 2: Representative TGA Data for a Halogenated Monoazo Disperse Dye

| Parameter | Stage 1 | Stage 2 | Stage 3 |

| Temperature Range (°C) | 200 - 350 | 350 - 500 | > 500 |

| T_onset (°C) | ~ 220 | ~ 360 | - |

| T_peak (°C) | ~ 280 | ~ 450 | - |

| Weight Loss (%) | 30 - 40 | 25 - 35 | 10 - 15 |

| Final Residue at 800 °C (%) | \multicolumn{3}{c | }{15 - 25} |

Note: This data is illustrative and based on the analysis of similar compounds. Actual values for this compound may vary.

Visualization of Experimental Workflow

The following Graphviz diagram illustrates the logical workflow for the thermogravimetric analysis of a disperse dye sample.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the thermogravimetric analysis of C.I. This compound. By leveraging data from analogous halogenated monoazo disperse dyes, a representative thermal decomposition profile, detailed experimental protocols, and expected quantitative data have been presented. The inclusion of a visual workflow further clarifies the analytical process. It is important to reiterate that the presented data is based on structurally similar compounds and experimental verification is necessary to determine the precise thermal behavior of this compound. This guide serves as a foundational document for researchers and professionals, enabling them to design and interpret TGA experiments for this and similar disperse dyes.

Disperse Brown 4: A Comprehensive Technical Guide for Dye Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Brown 4, with the Colour Index number 11152:1, is a monoazo disperse dye characterized by its reddish-brown hue.[1][2] As a member of the extensive family of azo dyes, it serves as an excellent model compound for research in coloration, textile chemistry, and environmental science. Its utility extends to studies on dyeing kinetics, adsorption phenomena, and the development of advanced analytical techniques for dye analysis.[3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and application, and an exploration of the relationship between its structure and performance characteristics.

Physicochemical and Spectroscopic Data

A thorough understanding of the quantitative properties of this compound is essential for its application in research. The following tables summarize its key physicochemical and fastness properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CI Name | This compound | [2] |

| CI Number | 11152:1 | [2] |

| CAS Number | 12223-16-4 | [4] |

| Molecular Formula | C₁₆H₁₅BrCl₂N₄O₄ | [2][4] |

| Molecular Weight | 478.12 g/mol | [2][4] |

| Chemical Structure | 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol | [3] |

| Appearance | Red-light orange, red-light brown, to dark red-light brown powder | [1] |

| Boiling Point | 662.1°C at 760 mmHg | [4] |

| Flash Point | 354.2°C | [4] |

| Density | 1.68 g/cm³ | [4] |

Table 2: Fastness Properties of this compound on Polyester (B1180765)

| Fastness Property | Test Method | Rating (Scale 1-5, where 5 is excellent) |

| Light Fastness | ISO 105-B02 | 5-6 |

| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |

| Washing Fastness (Staining) | ISO 105-C06 | 5 |

| Perspiration Fastness (Color Change) | ISO 105-E04 | 4-5 |

| Perspiration Fastness (Staining) | ISO 105-E04 | 5 |

| Sublimation (Ironing) Fastness | ISO 105-P01 / AATCC 117 | 4 |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section provides step-by-step protocols for the synthesis of this compound, its application in polyester dyeing, and its analysis.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the diazotization of 2-Bromo-6-chloro-4-nitroaniline, followed by an azo coupling reaction with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[2]

1. Synthesis of Precursor 1: 2-Bromo-6-chloro-4-nitroaniline

This procedure is adapted from established methods for the bromination of substituted anilines.[1]

-

Materials: 2-chloro-4-nitroaniline (B86195), potassium bromide, acetic acid, water, dichloromethane, petroleum ether, ethyl acetate (B1210297).

-

Procedure:

-

Dissolve 2-chloro-4-nitroaniline (2 mmol) and potassium bromide (1.2 mmol) in a solvent mixture of acetic acid and water (9:1 v/v).[1]

-

Maintain the reaction temperature at 50°C with stirring.

-

Slowly add a suitable brominating agent.

-

After the reaction is complete, extract the product with dichloromethane.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[1]

-

2. Synthesis of Precursor 2: N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine

This protocol is based on the ethoxylation of 3-chloroaniline.[5]

-

Materials: 3-chloroaniline, ethylene (B1197577) oxide.

-

Procedure:

-

Charge a reactor with 3-chloroaniline.

-

Heat the reactor to 140-150°C.

-

Introduce ethylene oxide into the reactor over 6-8 hours while maintaining the temperature.[5]

-

After the addition is complete, hold the reaction mixture at the same temperature for an additional 30-60 minutes to ensure the reaction goes to completion.[5] The resulting product is N,N-bis(2-hydroxyethyl)-3-chloroaniline.

-

3. Diazotization of 2-Bromo-6-chloro-4-nitroaniline

This is a general procedure for the diazotization of aromatic amines.[6]

-

Materials: 2-Bromo-6-chloro-4-nitroaniline, concentrated hydrochloric acid, sodium nitrite (B80452), distilled water, ice.

-

Procedure:

-

Dissolve 2-Bromo-6-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.0-1.1 eq) in cold distilled water, keeping the temperature below 5°C.

-

Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[6]

-

4. Azo Coupling Reaction

This is a general procedure for the coupling of a diazonium salt with an N,N-dialkylaniline derivative.[7]

-

Materials: Diazonium salt solution from the previous step, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, sodium acetate (or another suitable base).

-

Procedure:

-

Dissolve N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine in an acidic solution and cool to 0-5°C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5°C.

-

Adjust the pH of the reaction mixture to 4-5 by adding a solution of sodium acetate to facilitate the coupling reaction.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours. The colored precipitate of this compound will form.

-

Isolate the dye by filtration, wash with cold water until the filtrate is neutral, and dry in an oven at a moderate temperature.

-

Application of this compound on Polyester Fabric

1. Exhaust Dyeing (High-Temperature Method)

This is a common laboratory method for dyeing polyester with disperse dyes.[8][9]

-

Materials: Polyester fabric, this compound, dispersing agent, acetic acid.

-

Procedure:

-

Prepare a dye bath with a liquor ratio of 10:1 to 20:1.

-

Add a dispersing agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.[8]

-

Add the dispersed dye (e.g., 1% on weight of fabric).

-

Introduce the polyester fabric into the cold dye bath.

-

Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.

-

Maintain the temperature at 130°C for 60 minutes.[8]

-

Cool the dye bath to 70°C.

-

Rinse the dyed fabric with hot and then cold water.

-

Perform a reduction clearing process by treating the fabric with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L) at 70-80°C for 15-20 minutes to remove surface dye and improve fastness.

-

Rinse the fabric thoroughly and dry.

-

2. Thermosol Dyeing (Continuous Method)

This method is suitable for continuous dyeing processes.[10][11]

-

Materials: Polyester fabric, this compound, padding liquor (containing a migration inhibitor and thickener).

-

Procedure:

-

Pad the fabric through a dispersion of this compound at room temperature.

-

Dry the padded fabric, for instance, in a hot flue at 100-120°C.[10][11]

-

Subject the dried fabric to thermofixation in a hot air chamber at 190-220°C for 60-90 seconds.[10][11]

-

After thermofixation, wash the fabric to remove any unfixed dye. This typically involves a cold rinse, a hot wash with a detergent, and a final cold rinse.

-

Dry the dyed fabric.

-

Analysis and Characterization

1. UV-Visible Spectroscopy

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, acetone, or dimethylformamide).

-

Prepare a series of dilutions of the stock solution.

-

Record the absorbance spectrum of each solution using a UV-Vis spectrophotometer over a wavelength range of approximately 300-700 nm.

-

Determine the wavelength of maximum absorption (λmax).

-

If the molar concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

2. High-Performance Liquid Chromatography (HPLC)

-

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) to prepare a stock solution. Prepare working standards by diluting the stock solution.

-

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of acid, such as formic acid or acetic acid, to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) or UV-Vis detector set at the λmax of the dye.

-

Injection Volume: 10-20 µL.

-

-

Inject the standards and sample solutions and record the chromatograms. The retention time and the UV-Vis spectrum of the peak can be used for identification, and the peak area can be used for quantification.

-

Visualizations

Experimental and Logical Workflows

Caption: Workflow for the synthesis of this compound.

References

- 1. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. blog.qima.com [blog.qima.com]

- 4. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Azo coupling - Wikipedia [en.wikipedia.org]

- 8. textilelearner.net [textilelearner.net]

- 9. Dyeing of 100% polyester woven fabric with Disperse dye (High Temperature Method). [diutestudents.blogspot.com]

- 10. scribd.com [scribd.com]

- 11. resiltextiles.com [resiltextiles.com]

Methodological & Application

High-performance liquid chromatography (HPLC) method for "Disperse brown 4" detection

An Application Note for the High-Performance Liquid Chromatography (HPLC) Method for the Detection of Disperse Brown 4

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound (C.I. 11152:1). This compound is a single azo dye used in the textile industry for dyeing synthetic fibers like polyester.[1] Given that certain azo dyes can be converted into potentially carcinogenic aromatic amines, sensitive analytical methods are crucial for quality control and regulatory compliance to ensure consumer safety.[2] The described method utilizes a reversed-phase C18 column with a gradient elution and UV-Vis detection, providing excellent selectivity and sensitivity for the analysis of this compound in various sample matrices.

Introduction

Disperse dyes are synthetic colorants with low water solubility, primarily applied to hydrophobic fibers from a fine aqueous dispersion.[2] this compound is a member of this class, characterized by its red-light brown hue.[3][4] The monitoring of such dyes in consumer products is essential due to potential health concerns, including allergic reactions and the risks associated with their azo group-containing structures.[2] Regulatory bodies have established standard procedures, such as DIN 54231, for the analysis of specific disperse dyes in textiles.[2][5] This document presents a comprehensive protocol based on established chromatographic principles for the accurate determination of this compound.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | 2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-3-chloro-N-(2-hydroxyethyl)anilino]ethanol | [1] |

| C.I. Name | This compound, C.I. 11152:1 | [4] |

| CAS Number | 12223-16-4 | [3][4] |

| Molecular Formula | C₁₆H₁₅BrCl₂N₄O₄ | [1][4] |

| Molecular Weight | 478.12 g/mol | [4] |

| Class | Single Azo Dye | [4] |

Experimental Protocol

Instrumentation and Consumables

-

HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance, ultrasonic bath, and vortex mixer.

-

Syringe filters (0.22 µm, PTFE or similar).

-

HPLC-grade Acetonitrile, Methanol (B129727), and water.

-

Formic acid (analytical grade).

-

This compound analytical standard.

Chromatographic Conditions

The following table outlines the optimized HPLC parameters for the analysis.

| Parameter | Condition |

| Column | Reversed-Phase C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 485 nm (or λmax determined from UV-Vis scan) |

Preparation of Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. This solution should be stored in the dark at 4 °C.

-

Working Standard Solutions: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with methanol.

-

Sample Preparation (from Textile):

-

Cut approximately 1.0 g of the textile sample into small pieces.

-

Add 20 mL of methanol to the sample in a conical flask.

-

Extract the dye using an ultrasonic bath at 50 °C for 30 minutes.[6]

-

Allow the solution to cool and centrifuge at 10,000 rpm for 10 minutes.[6]

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[6]

-

Experimental Workflow

The overall process from sample receipt to final data analysis is illustrated in the following diagram.

Data and Results

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

| Retention Time %RSD | < 2.0% |

Method Performance Characteristics

The following tables summarize the expected quantitative performance of the method.

Table 1: Linearity of this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 0.5 | 12,500 |

| 1.0 | 25,100 |

| 5.0 | 124,800 |

| 10.0 | 250,500 |

| 25.0 | 625,200 |

| 50.0 | 1,251,000 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision and Accuracy

| Spiked Level (µg/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |

|---|---|---|

| 1.0 | < 5.0% | 95 - 105% |

| 10.0 | < 3.0% | 98 - 102% |

| 40.0 | < 3.0% | 98 - 102% |

Logical Relationships in Method Development

The optimization of an HPLC method involves understanding the relationships between various parameters and the resulting chromatographic output.

Conclusion

The HPLC-UV method described provides a straightforward, sensitive, and reliable approach for the quantitative analysis of this compound. The method employs common instrumentation and reagents, making it accessible for most analytical laboratories. With proper validation, this protocol is suitable for routine quality control of textiles and for ensuring compliance with safety standards in consumer products.

References

Application Notes and Protocols for the Kinetic Study of Dyeing Polyester Fibers with Disperse Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester (B1180765) fibers due to their non-ionic nature and ability to penetrate the hydrophobic fiber structure at elevated temperatures.[1][2] The kinetics of the dyeing process are crucial for optimizing dyeing parameters to achieve desired color depth, levelness, and fastness properties. This document provides a detailed protocol for studying the dyeing kinetics of polyester fibers with disperse dyes, with a focus on the principles applicable to dyes such as Disperse Brown 4. The dyeing of polyester with disperse dyes is a complex process involving the transfer of the dye from the aqueous phase to the solid fiber phase.[3][4] The overall process can be understood in three steps: diffusion of the dye in the dyebath, adsorption onto the fiber surface, and diffusion into the fiber matrix.[5]

Factors Influencing Dyeing Kinetics

Several factors significantly influence the rate of dyeing and the final dye uptake on polyester fibers:

-

Temperature: Dyeing of polyester is typically carried out at high temperatures (120-130°C) under pressure.[1][5] Increased temperature enhances the thermal agitation of both the dye molecules and the polymer chains of the polyester fiber, leading to a higher rate of dye diffusion.[6] Below 70-80°C, the rate of dyeing is extremely low.[3]

-

pH: The pH of the dyebath should be maintained in a weakly acidic range, typically between 4.5 and 5.5, to ensure the stability of the disperse dye and achieve optimal dye exhaustion.[2]

-

Dispersing Agents: Due to their low water solubility, disperse dyes are applied as a fine aqueous dispersion with the aid of dispersing agents.[1] These agents help to maintain the dye in a finely divided state and prevent aggregation.

-

Carriers: In some cases, organic compounds known as carriers are used to accelerate the dyeing process at lower temperatures (around 100°C).[3][4] Carriers swell the polyester fibers, facilitating dye penetration.[4]

-

Dye Molecular Size: Dyes with smaller molecular sizes generally exhibit higher diffusion coefficients and, therefore, faster dyeing rates.[3]

Experimental Protocols

This section details the experimental procedures for investigating the dyeing kinetics of polyester fibers with a disperse dye.

Materials and Equipment

-